molecular formula C26H30ClNO2 B4224179 4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride

4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride

Cat. No.: B4224179
M. Wt: 424.0 g/mol
InChI Key: IXMXYPNUWZMDAN-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol is an organic compound that features a morpholine ring attached to a butanol backbone with three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride typically involves the reaction of morpholine with triphenylbutanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of triphenylbutanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. This compound may also affect cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinyl)-1,2,3-triphenyl-2-butanol is unique due to its combination of a morpholine ring with a triphenylbutanol backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.ClH/c28-26(24-14-8-3-9-15-24,20-22-10-4-1-5-11-22)25(23-12-6-2-7-13-23)21-27-16-18-29-19-17-27;/h1-15,25,28H,16-21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMXYPNUWZMDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)C(CC3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride
Reactant of Route 6
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4-Morpholin-4-yl-1,2,3-triphenylbutan-2-ol;hydrochloride

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